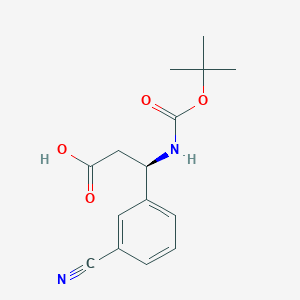

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Descripción

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 3-cyanophenyl substituent at the β-carbon. Its molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.31 g/mol (CAS: 205445-56-3) . The compound is primarily utilized in medicinal chemistry as a building block for synthesizing peptidomimetics, protease inhibitors, and covalent protein degraders (e.g., PROTACs). The 3-cyano group on the phenyl ring enhances electron-withdrawing properties, influencing reactivity in coupling reactions and binding affinity in biological targets .

Propiedades

IUPAC Name |

(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUAVCHVGCBGN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375878 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-21-0 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under controlled conditions.

Coupling Reaction: The Boc-protected amino acid is then coupled with the cyanophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine or other functional groups.

Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc protecting group.

Major Products

Oxidation: Oxidized derivatives of the cyanophenyl group.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Free amino acids after removal of the Boc group.

Aplicaciones Científicas De Investigación

®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds

Mecanismo De Acción

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyanophenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The β-amino acid scaffold allows extensive modification. Key analogs differ in the substituent type and position on the phenyl ring, which affect physicochemical properties and biological activity.

Key Observations :

- Electron-withdrawing groups (-CN, -NO₂, -Cl) increase acidity of the β-amino acid (pKa ~3–4), enhancing solubility in polar solvents .

- Electron-donating groups (-OCH₃) reduce reactivity in amide couplings but improve metabolic stability in vivo .

- Ortho-substituted analogs (e.g., 2-fluoro, 2-methoxy) exhibit steric hindrance, reducing enzymatic degradation in pharmacokinetic studies .

Stereochemical Variations

The (R)-configuration is critical for target binding in chiral environments. For example:

- (S)-3-((Boc)amino)-3-(4-nitrophenyl)propanoic acid (CAS: 499995-73-2) showed 10-fold lower inhibition of VHL E3 ligase compared to its (R)-isomer in PROTAC synthesis .

- (R)-3-((Boc)amino)-2-phenylpropanoic acid (CAS: 181140-88-5) demonstrated superior enantioselectivity in protease inhibitor assays compared to the (S)-form .

Anticancer Activity

- Analogs with 3-cyanophenyl and 4-chlorophenyl groups (e.g., CW3 in ) inhibited cancer cell proliferation (IC₅₀ = 0.2–1.5 µM) by targeting kinase pathways .

- 4-Nitrophenyl derivatives exhibited photoredox activity, enabling decarboxylative radical cyclization for generating bioactive heterocycles .

PROTAC Development

Actividad Biológica

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, commonly referred to as Boc-(R)-3-amino-3-(3-cyanophenyl)-propionic acid, is a compound with significant biological activity. It has garnered attention in pharmaceutical research due to its structural features that may contribute to various pharmacological effects. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.33 g/mol

- CAS Number : 501015-21-0

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a cyanophenyl group, which may influence its interaction with biological targets.

The biological activity of (R)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is primarily attributed to its ability to act as an amino acid derivative. Amino acids play critical roles in various biological processes, including protein synthesis and neurotransmission. The presence of the cyanophenyl group may enhance its binding affinity to specific receptors or enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity, indicating a potential for further exploration in this area.

Data Table of Biological Activities

| Biological Activity | Findings | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Modulates neurotransmitter release | |

| Antimicrobial | Inhibits growth of certain bacterial strains |

Case Study 1: Neuroprotective Effects

A study investigated the effects of Boc-(R)-3-amino-3-(3-cyanophenyl)propionic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell cultures. This activity was comparable to known antioxidants, highlighting its potential therapeutic applications in conditions associated with oxidative damage.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of amino acid derivatives like Boc-(R)-3-amino-3-(3-cyanophenyl)propanoic acid. Modifications to the cyanophenyl group have been shown to affect binding affinity and biological activity significantly. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino acids with substituted phenylpropanoic acid derivatives. Key steps include:

- Enantioselective synthesis : Use chiral auxiliaries or enantiopure starting materials, such as (R)-configured Boc-protected intermediates, to ensure stereochemical fidelity .

- Coupling reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) for activating carboxylic acids .

- Purification : Chiral HPLC or recrystallization to achieve >98% enantiomeric excess (e.e.) .

Q. How can the structure and purity of this compound be confirmed analytically?

- Methodological Answer :

- NMR Spectroscopy : and NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyanophenyl moiety (δ ~110-120 ppm for CN) .

- HPLC-MS : Reverse-phase HPLC with UV detection at 210–254 nm and mass spectrometry for molecular ion confirmation (expected [M+H] ~319.3 Da) .

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. What is the role of the Boc-protecting group in this compound’s synthetic applications?

- Methodological Answer : The Boc group:

- Protects the amine : Prevents undesired side reactions during coupling or functionalization .

- Facilitates orthogonal protection : Allows selective deprotection under mild acidic conditions (e.g., TFA) without disrupting other functional groups .

Advanced Research Questions

Q. How does the 3-cyanophenyl substituent influence the compound’s biological activity compared to other aryl groups (e.g., chlorophenyl, fluorophenyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare bioactivity (e.g., enzyme inhibition, cellular uptake) of analogs with varied substituents (e.g., 3-CN vs. 2-Cl or 4-F) .

- Electronic effects : The electron-withdrawing cyano group may enhance binding to target receptors via dipole interactions or π-stacking .

- Solubility : LogP measurements to assess hydrophobicity differences (CN groups reduce logP compared to halogens) .

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this compound?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol gradients .

- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer .

- Diastereomeric crystallization : Form salts with chiral acids (e.g., tartaric acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs) .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments .

- QSAR models : Corrogate electronic (Hammett σ) and steric parameters with activity data .

Q. What are common sources of data contradictions in reported bioactivity studies for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Impurities >2% can skew IC values; validate via HPLC .

- Assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO) .

- Substituent positional isomers : Misassignment of cyanophenyl regioisomers (e.g., 3-CN vs. 4-CN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.